(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid (Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16563547
InChI: InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h7,9,18-19H,2-6,8,10-17H2,1H3,(H,21,22)/b9-7-/t18-,19+/m1/s1
SMILES:
Molecular Formula: C20H36O3
Molecular Weight: 324.5 g/mol

(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid

CAS No.:

Cat. No.: VC16563547

Molecular Formula: C20H36O3

Molecular Weight: 324.5 g/mol

* For research use only. Not for human or veterinary use.

(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid -

Specification

Molecular Formula C20H36O3
Molecular Weight 324.5 g/mol
IUPAC Name (Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid
Standard InChI InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h7,9,18-19H,2-6,8,10-17H2,1H3,(H,21,22)/b9-7-/t18-,19+/m1/s1
Standard InChI Key KZTLOTWHEAHQAZ-VNULFWPXSA-N
Isomeric SMILES CCCCC[C@@H]1[C@@H](O1)CCCCCCC/C=C\CCCC(=O)O
Canonical SMILES CCCCCC1C(O1)CCCCCCCC=CCCCC(=O)O

Introduction

Structural and Chemical Properties

The molecular architecture of (Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid is defined by its IUPAC name, which specifies the Z-configuration of the double bond at position 5 and the (2S,3R) stereochemistry of the epoxide group. The compound’s molecular formula is C₂₀H₃₆O₃, with a molar mass of 324.5 g/mol . Key physicochemical properties include:

PropertyValueSource
Density0.969 g/cm³
Boiling Point395.8°C at 760 mmHg
Flash Point130°C
Vapor Pressure2.29 × 10⁻⁷ mmHg at 25°C
LogP (Partition Coefficient)5.10

The epoxide group at the 14,15-position is highly reactive, enabling participation in hydrolysis and nucleophilic substitution reactions. The compound’s hydrophobicity (LogP = 5.10) suggests strong membrane affinity, facilitating interactions with lipid-rich cellular compartments .

Synthesis and Production

The synthesis of (Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid typically involves stereoselective epoxidation of arachidonic acid (5Z,8Z,11Z,14Z-eicosatetraenoic acid). Cytochrome P-450 (CYP) epoxygenases, particularly CYP2C and CYP2J isoforms, catalyze the formation of the 14,15-epoxide group in biological systems . Industrial production employs recombinant enzymes or chemical catalysts to achieve high regioselectivity and enantiomeric purity. For example, chiral salen-metal complexes have been used to mimic CYP-mediated epoxidation in vitro, yielding the (2S,3R)-epoxide configuration with >90% enantiomeric excess .

Key steps in synthetic pathways include:

  • Substrate Preparation: Isolation of arachidonic acid from biological sources (e.g., liver microsomes) or chemical synthesis.

  • Epoxidation: Catalytic oxidation using tert-butyl hydroperoxide (TBHP) or meta-chloroperbenzoic acid (mCPBA) in anhydrous solvents.

  • Purification: Chromatographic separation (e.g., reverse-phase HPLC) to isolate the 14,15-epoxide regioisomer.

Chemical Reactivity and Stability

The 14,15-epoxide group governs the compound’s reactivity:

  • Hydrolysis: Soluble epoxide hydrolase (sEH) converts the epoxide to 14,15-dihydroxyeicosa-5(Z)-enoic acid (14,15-DHET), a reaction modulated by pH and enzymatic inhibitors like 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) .

  • Oxidation: Peroxidase-mediated oxidation generates electrophilic intermediates that covalently modify cellular nucleophiles (e.g., glutathione).

  • Thermal Stability: Decomposition occurs above 130°C, releasing cyclic ether byproducts .

Biological Mechanisms and Pharmacological Effects

Vascular Modulation

14,15-EE-5(Z)-E acts as a putative EET receptor antagonist, blocking calcium-activated potassium (BKCa) channels in vascular smooth muscle cells . This antagonism prevents endogenous EETs from inducing vasodilation, making it a tool to study EET-dependent hemodynamic regulation.

Anti-Inflammatory Activity

The compound inhibits nuclear factor-κB (NF-κB) signaling, reducing cytokine production (e.g., TNF-α, IL-6) in macrophages. This effect is attenuated by sEH-mediated hydrolysis to 14,15-DHET .

Cardiac Effects

In arrhythmogenic cardiomyopathy (ACM) models, 14,15-EE-5(Z)-E exacerbates plakoglobin nuclear accumulation, suggesting a role in modulating desmosomal integrity .

ParameterRecommendationSource
Storage-20°C, inert atmosphere
HandlingAvoid heat, moisture
ToxicityLimited data; handle as irritant

Comparative Analysis with Related Epoxyeicosatrienoic Acids

Property14,15-EE-5(Z)-E11,12-EET8,9-EET
Epoxide Position14,1511,128,9
Vasodilatory ActivityWeakStrongModerate
Anti-InflammatoryModerateStrongWeak
Metabolic StabilityLow (sEH-sensitive)ModerateHigh

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